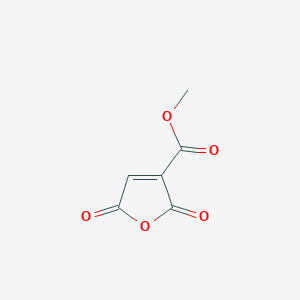
3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester is a chemical compound with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol . It is also known as methyl 2,5-dihydro-2,5-dioxo-3-furancarboxylate. This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carboxylic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester typically involves the esterification of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-.
Reduction: 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and other proteins. The compound may also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: This compound has two additional methyl groups compared to 3-Furancarboxylic acid, 2,5-dihydro-2,5-dioxo-, methyl ester.
3-Methyl-2-furancarboxylic acid: This compound has a methyl group at the 3-position of the furan ring.
3-Furancarboxylic acid, methyl ester: This compound lacks the dihydro-dioxo groups present in this compound.
Uniqueness
This compound is unique due to the presence of both the dihydro and dioxo groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
CAS No. |
69327-00-0 |
|---|---|
Molecular Formula |
C6H4O5 |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
methyl 2,5-dioxofuran-3-carboxylate |
InChI |
InChI=1S/C6H4O5/c1-10-5(8)3-2-4(7)11-6(3)9/h2H,1H3 |
InChI Key |
UQIYKIJCQPZFFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


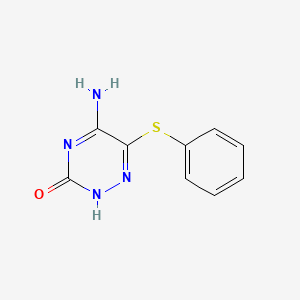
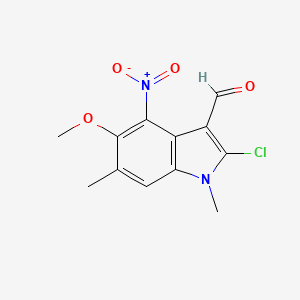

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

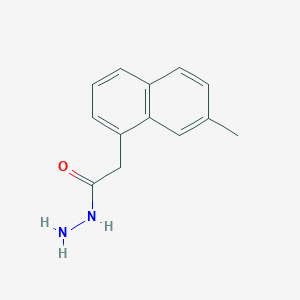
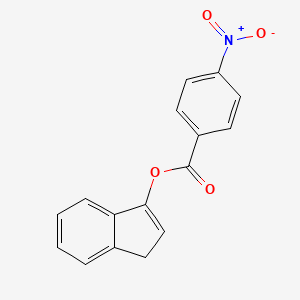
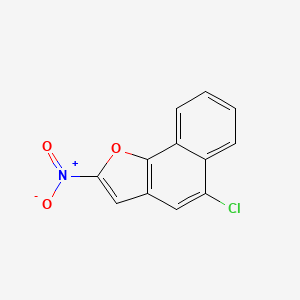
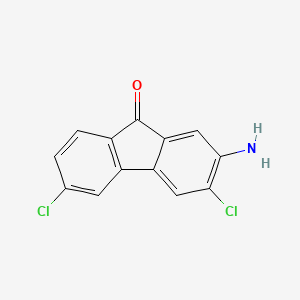
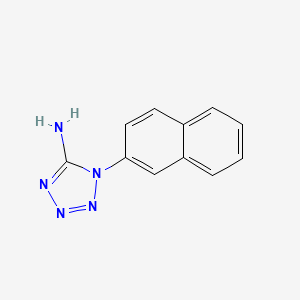
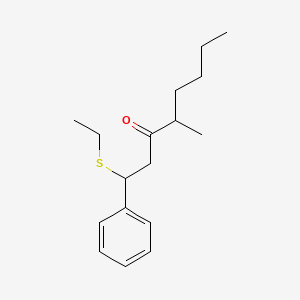

![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
